Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 5 and 7, an imino linkage to a 5-nitrofuran-2-carbonyl moiety, and an acetate ester at position 2. Its molecular formula is C₁₉H₁₅N₃O₆S (MW: 437.40 g/mol). The compound is synthesized via alkaline hydrolysis of precursor esters followed by esterification, as demonstrated in analogous benzothiazole derivatives . Its crystal structure reveals intermolecular O–H⋯O hydrogen bonding and C–H⋯π interactions, contributing to its solid-state stability .
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-9-6-10(2)15-11(7-9)19(8-14(21)25-3)17(27-15)18-16(22)12-4-5-13(26-12)20(23)24/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSWRBBSIFZTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound that combines elements from benzimidazole, nitrofuran, and benzothiazole structures. The molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole and nitrofuran exhibit antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound may possess similar properties.
- Anticancer Potential : The combination of benzothiazole and nitrofuran moieties has been linked to anticancer activities. Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential for this compound in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds featuring nitrofuran groups have been studied for their ability to inhibit enzymes such as tyrosinase, which is crucial in melanin production and has implications in skin pigmentation disorders .
Antimicrobial Studies
A study focusing on the antimicrobial properties of related compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Anticancer Research
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For example, a related benzothiazole derivative was shown to inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with a marked increase in cell death observed upon treatment with the compound .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of benzothiazole derivatives with variable substituents influencing physicochemical and structural properties. Key analogues include:
Key Observations :
- Molecular Weight : The target compound’s higher molecular weight (437.40 vs. 271.27 for 5642-27-3) correlates with its extended aromatic and heterocyclic framework .
- Synthetic Routes: Alkaline hydrolysis and esterification are common for benzothiazole acetates, while nitrophenoxy derivatives (e.g., 5642-27-3) require reflux conditions with anhydrides .
Crystallographic and Stability Features
Crystallographic data for the target compound (R factor = 0.047) highlights its well-defined structure, with carboxyl groups forming centrosymmetric dimers via O–H⋯O bonds .
Table 2: Crystallographic Data
| Compound | Space Group | Hydrogen Bonding | Key Interactions | Reference |
|---|---|---|---|---|
| Target Compound | Not reported | O–H⋯O, C–H⋯π | Centrosymmetric dimers | |
| 5642-27-3 | Not reported | None reported | Van der Waals forces |
Physicochemical Properties
- Solubility: The acetate ester in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-esterified analogues .
- Thermal Stability : Hydrogen bonding in the target compound may enhance melting points relative to derivatives like 1351596-78-5, which lacks strong intermolecular forces .
Research Implications and Gaps
- Biological Activity : While structural data are well-documented, evidence for biological activity (e.g., antimicrobial or anticancer properties) is absent in the provided sources. Further studies are needed to explore this aspect.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Benzothiazole Core Formation : Condensation of substituted anilines with thiourea derivatives under acidic conditions to form the 5,7-dimethyl-1,3-benzothiazol-2-amine intermediate .
Imino Functionalization : Reaction of the amine group with 5-nitrofuran-2-carbonyl chloride in anhydrous dichloromethane, using triethylamine as a base to facilitate imino bond formation .
Acetate Ester Introduction : Alkylation at the benzothiazole 3-position using methyl bromoacetate in DMF with potassium carbonate as a catalyst .
Optimization Tips :
- Control reaction temperatures (0–5°C during imino bond formation to minimize side reactions).
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates promptly .
Basic: Which analytical techniques are critical for structural elucidation of this compound, particularly the imino and nitrofuran groups?
Methodological Answer:
- FT-IR Spectroscopy : Confirm the imino (C=N) stretch at ~1600–1650 cm⁻¹ and nitrofuran’s asymmetric NO₂ stretch at ~1520 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons on the benzothiazole (δ 7.2–8.5 ppm) and nitrofuran (δ 7.8–8.2 ppm). Methyl groups appear as singlets (δ 2.5–3.0 ppm) .
- ¹³C NMR : Carbonyl carbons (C=O) resonate at ~165–175 ppm; imino carbons (C=N) at ~150–160 ppm .
- X-ray Crystallography : Resolve spatial arrangement using SHELX for refinement. Key parameters include R1 < 0.05 and wR2 < 0.15 for high confidence .
Advanced: How can researchers design assays to evaluate this compound’s enzyme inhibition potential, given its nitrofuran moiety?
Methodological Answer:
- Target Selection : Prioritize enzymes with known sensitivity to nitrofurans (e.g., nitroreductases, DNA gyrases) .
- Assay Design :
- Kinetic Studies : Use spectrophotometric assays to monitor NADH oxidation rates in the presence of nitroreductase and varying compound concentrations .
- MIC Determination : Perform broth microdilution against Gram-negative/positive strains, comparing IC₅₀ values to controls like nitrofurantoin .
- Controls : Include a nitrofuran-free analog to isolate the nitro group’s contribution to activity .
Advanced: What approaches resolve contradictions in biological activity data across assay conditions (e.g., pH, solvent)?
Methodological Answer:
- Solvent Compatibility : Use DMSO concentrations <1% to avoid cytotoxicity; validate solubility via dynamic light scattering .
- pH Profiling : Test activity in buffers (pH 5.0–8.0) to assess stability of the nitrofuran moiety, which may degrade under acidic conditions .
- Statistical Validation : Apply ANOVA to compare replicates across conditions; use cheminformatics tools (e.g., Schrödinger’s QikProp) to model bioavailability differences .
Advanced: How can computational modeling predict binding modes of this compound with microbial targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Glide to dock the compound into nitroreductase active sites (PDB: 1YLI). Focus on hydrogen bonding between the nitrofuran’s NO₂ and conserved residues (e.g., Tyr154) .
- MD Refinement : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and interaction persistence (>80% simulation time) .
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities; compare with experimental IC₅₀ values .
Advanced: What crystallographic challenges arise from this compound’s flexible substituents, and how are they addressed?
Methodological Answer:
- Disorder Management : For dynamic groups (e.g., nitrofuran), apply PART instructions in SHELXL to model partial occupancy .
- Hydrogen Bonding : Use PLATON to validate intermolecular interactions (e.g., N–H⋯O bonds stabilizing dimer formation) .
- Refinement : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms and restrain similar bond lengths using SHELX’s SIMU/ISOR commands .
Advanced: How can SAR studies guide the modification of this compound to enhance selectivity against bacterial vs. mammalian cells?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl) at the benzothiazole 5-position to increase nitroreductase activation specificity .
- Ester Hydrolysis : Replace the methyl ester with a tert-butyl ester to reduce off-target esterase cleavage in mammalian systems .
- Toxicity Screening : Compare cytotoxicity (HEK293 cells) and antimicrobial activity (MIC) to calculate selectivity indices (>10-fold preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
